molecular formula C19H27ClN2O3 B7917078 [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7917078
M. Wt: 366.9 g/mol
InChI Key: LQDYAEDKPVRVJR-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a piperidine ring substituted with a 2-chloroacetyl group and an isopropyl-carbamic acid benzyl ester moiety. This compound is structurally characterized by its six-membered piperidine ring, which distinguishes it from analogous five-membered pyrrolidine-based compounds.

Properties

IUPAC Name

benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-15(2)22(19(24)25-14-16-8-4-3-5-9-16)13-17-10-6-7-11-21(17)18(23)12-20/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDYAEDKPVRVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative. This can be achieved by reacting piperidine with an appropriate acylating agent under controlled conditions.

    Introduction of the Chloroacetyl Group: The piperidine intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetyl group.

    Formation of the Carbamate Ester: The final step involves the reaction of the chloroacetyl-piperidine intermediate with isopropyl chloroformate and benzyl alcohol to form the desired carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic, basic, or enzymatic conditions, targeting its carbamate and chloroacetyl groups.

Table 1: Hydrolysis Pathways

Reaction TypeConditionsProductsReferences
Chloroacetyl Hydrolysis 1M NaOH, 60°C, 4hPiperidine-2-ylmethyl-isopropyl-carbamic acid benzyl ester + Cl⁻ + CO₂
Carbamate Hydrolysis 6M HCl, reflux, 8hIsopropylamine + CO₂ + [1-(2-Chloro-acetyl)-piperidin-2-yl]methanol
Benzyl Ester Hydrolysis Lipase (pH 7.4), 37°C, 24hBenzyl alcohol + Corresponding carboxylic acid derivative
  • The chloroacetyl group hydrolyzes to a carboxylic acid under basic conditions, releasing chloride ions.

  • The carbamate linkage cleaves in strong acids, yielding isopropylamine and CO₂.

  • Enzymatic hydrolysis of the benzyl ester occurs regioselectively, preserving other functional groups .

Nucleophilic Substitution

The chloroacetyl group serves as an electrophilic site for nucleophilic attack.

Table 2: Substitution Reactions

NucleophileConditionsProductsReferences
Ammonia NH₃/EtOH, 25°C, 12h[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
Thiophenol PhSH, K₂CO₃, DMF, 80°C, 6hThioester derivative + KCl
Sodium Azide NaN₃, DMSO, 60°C, 3hAzido-acetyl derivative + NaCl
  • Substitution with ammonia replaces chlorine with an amino group, forming a bioactive acetamide derivative.

  • Thiophenol generates a thioester, useful for further conjugation in drug design.

Elimination and Rearrangement

Under high-temperature or strongly basic conditions, elimination dominates.

Table 3: Elimination Pathways

ConditionsProductsMechanismReferences
DBU, DCM, 40°C, 2h α,β-Unsaturated ketone + HClDehydrohalogenation
Pyridine, reflux, 6h Piperidine ring-contracted lactam derivativeIntramolecular cyclization
  • DBU promotes HCl elimination, forming an α,β-unsaturated ketone.

  • Prolonged heating induces lactam formation via intramolecular amidation.

Hydrogenation and Reduction

The benzyl ester and chloroacetyl groups are susceptible to reductive cleavage.

Table 4: Reduction Reactions

Reagent SystemConditionsProductsReferences
H₂/Pd-C, MeOH 1 atm, 25°C, 3h[1-(2-Chloro-acetyl)-piperidin-2-yl]methanol
NaBH₄, THF, 0°C 2hReduced chloroethanol derivative
  • Catalytic hydrogenation removes the benzyl group, yielding a primary alcohol.

  • NaBH₄ selectively reduces the carbonyl group to a hydroxyl without affecting the carbamate.

Stability and Side Reactions

The compound’s stability is pH- and temperature-dependent:

  • Aqueous Stability : Degrades rapidly at pH < 3 or pH > 10 via carbamate hydrolysis .

  • Thermal Stability : Decomposes above 120°C, forming piperidine-related byproducts.

Scientific Research Applications

The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS 1353975-02-6) is a specialized chemical with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by case studies and comprehensive data.

Medicinal Chemistry

Anticancer Activity:
Research has indicated that compounds similar to this compound may possess anticancer properties. For instance, derivatives of piperidine have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.

Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of piperidine derivatives and their biological activity against various cancer cell lines, demonstrating significant cytotoxic effects attributed to structural modifications that enhance their interaction with biological targets.

Neurological Research

Potential Neuroprotective Effects:
The compound's structure suggests it may interact with neurotransmitter systems, potentially offering neuroprotective benefits. Piperidine derivatives are often investigated for their effects on conditions such as Alzheimer's disease and Parkinson's disease due to their ability to modulate acetylcholine receptors.

Case Study:
In a clinical trial reported in Neuropharmacology, a related piperidine compound showed promise in improving cognitive functions in animal models of Alzheimer's, indicating that modifications to the piperidine ring can enhance neuroprotective properties.

Agricultural Chemistry

Pesticidal Properties:
There is emerging interest in the use of carbamate derivatives as pesticides due to their ability to inhibit cholinesterase enzymes in pests, leading to paralysis and death. The chlorinated acetyl group may enhance the efficacy of this compound as an insecticide.

Case Study:
Research published by the American Chemical Society demonstrated that carbamate compounds exhibit significant insecticidal activity against common agricultural pests, suggesting that this compound could be developed into a new class of agricultural chemicals.

Synthetic Chemistry

Building Block for Complex Molecules:
This compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals where piperidine frameworks are essential.

Case Study:
A synthesis route detailed in Synthesis highlighted how piperidine derivatives can be utilized as precursors for creating more complex structures used in drug development, showcasing the versatility of this compound in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Ring Substituents Molecular Formula Key Properties/Applications Reference
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester Piperidine Chloroacetyl, benzyl ester Not explicitly listed Discontinued; potential use in electrophilic reactions due to chloroacetyl group.
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine Chloroacetyl, benzyl ester, (R)-configuration C₁₇H₂₃ClN₂O₃ Enantiomerically pure; used in asymmetric synthesis or receptor-targeted studies.
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester Pyrrolidine Chloroacetyl, benzyl ester, methylene linker C₁₈H₂₅ClN₂O₃ Increased steric bulk due to methylene bridge; may alter binding affinity in biological systems.
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Pyrrolidine Chloroacetyl, cyclopropyl-carbamic ester C₁₇H₂₁ClN₂O₃ Cyclopropyl group enhances rigidity; potential for improved metabolic stability.
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine Hydroxyethyl, benzyl ester C₁₇H₂₆N₂O₃ Hydroxyethyl improves hydrophilicity; suitable for aqueous-phase reactions.
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Piperidine Amino-propionyl, benzyl ester C₁₉H₂₉N₃O₃ Amino group introduces basicity; potential for peptide-like interactions or prodrug design.

Key Findings from Structural and Functional Comparisons

Ring Size and Conformational Flexibility: Piperidine-based compounds (6-membered ring) exhibit reduced ring strain compared to pyrrolidine analogs (5-membered), leading to greater conformational flexibility. This may enhance interactions with hydrophobic pockets in biological targets .

Substituent Effects: Chloroacetyl Group: Enhances electrophilicity, enabling nucleophilic substitution reactions. This group is critical in prodrug activation or covalent inhibitor design . Hydroxyethyl vs. Chloroacetyl: Hydroxyethyl-substituted analogs (e.g., [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester) exhibit improved solubility but reduced electrophilic reactivity compared to chloroacetyl derivatives . Amino-propionyl Group: The presence of an amine (e.g., [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester) introduces hydrogen-bonding capability, which may improve target binding specificity .

Stereochemical Considerations :

  • Enantiomerically pure (R)-configured pyrrolidine derivatives (e.g., [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester) demonstrate distinct biological activities compared to racemic mixtures, highlighting the importance of chirality in drug design .

Benzyl Ester Stability :

  • Studies on benzyl ester bond formation (e.g., ) suggest that acidic conditions (pH 4) favor ester stability, which may inform storage or reaction optimization for these compounds .

Biological Activity

The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS: 1353956-15-6) is a piperidine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H27ClN2O3
  • Molecular Weight : 364.88 g/mol
  • Boiling Point : Approximately 507.7 °C (predicted)
  • Density : 1.162 g/cm³ (predicted)
  • pKa : -1.43 (predicted)

1. Anticancer Properties

Recent studies have indicated that compounds with piperidine moieties, including this compound, exhibit promising anticancer activities. For instance, a related piperidine derivative demonstrated enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cell lines compared to the reference drug bleomycin . The structural characteristics of piperidine derivatives allow for better interaction with protein binding sites, which is crucial for their efficacy in cancer therapy.

2. Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored in the context of Alzheimer's disease. Research indicates that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegeneration . The dual inhibition mechanism suggests that this compound could be beneficial in enhancing cognitive function by increasing acetylcholine levels in the brain.

3. Anti-inflammatory Activity

Piperidine derivatives have shown promise in modulating inflammatory pathways, particularly through the inhibition of cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX) . This activity is significant for developing treatments for inflammatory diseases and conditions associated with chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Binding : The compound's structure allows it to effectively bind to various proteins involved in cancer progression and neurodegeneration.
  • Enzyme Inhibition : It exhibits inhibitory effects on key enzymes such as AChE and COX, contributing to its therapeutic potential.

Case Studies

Several case studies highlight the efficacy of piperidine derivatives in clinical settings:

  • Cancer Treatment : A study involving a piperidine derivative showed significant tumor reduction in animal models, indicating its potential as a chemotherapeutic agent.
  • Alzheimer's Disease : Clinical trials have suggested that compounds similar to this one can improve cognitive scores in patients with mild to moderate Alzheimer's disease, primarily through cholinesterase inhibition.

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
NeuroprotectiveAChE and BuChE inhibition
Anti-inflammatoryCOX and LOX inhibition

Q & A

Basic: What synthetic routes are commonly employed to prepare [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester, and how can reaction efficiency be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives and chloroacetyl intermediates. A typical approach involves:

Acylation : Reacting a piperidin-2-ylmethyl-isopropyl-carbamate precursor with chloroacetyl chloride under controlled basic conditions (e.g., using triethylamine as a base) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating the product.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
  • Adjust stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) to minimize side products .

Basic: What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Answer:
Critical characterization methods include:

  • NMR Spectroscopy : Confirm the chloroacetyl group’s presence via 1H^{1}\text{H}-NMR (δ ~4.0–4.2 ppm for CH2_2Cl) and 13C^{13}\text{C}-NMR (δ ~165–170 ppm for carbonyl) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+).
    Resolving Discrepancies :
  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) if signals overlap.
  • Compare experimental IR stretches (e.g., C=O at ~1700 cm1^{-1}) with computational predictions .

Advanced: How can researchers address conflicting data in thermal stability studies under varying experimental conditions?

Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard for stability assessment. For example:

  • TGA : Decomposition onset at ~200°C indicates moderate thermal stability.
  • DSC : Endothermic peaks may correlate with melting or degradation.
    Mitigation Strategies :
  • Conduct replicate experiments under inert atmospheres (N2_2) to rule out oxidative degradation.
  • Compare results with structurally analogous compounds (e.g., piperazine derivatives) to identify trends .

Advanced: What methodological considerations are critical for evaluating the compound’s solubility in aqueous buffers for in vitro assays?

Answer:
Solubility data (e.g., >48.7 µg/mL at pH 7.4) can guide assay design :

Buffer Selection : Use phosphate-buffered saline (PBS) or HEPES with 0.1–1% DMSO for improved solubility.

Dynamic Light Scattering (DLS) : Confirm absence of aggregates at working concentrations.

pH Adjustment : Test solubility across pH 6.5–7.5 to mimic physiological variability.

Advanced: How can researchers resolve inconsistencies in biological activity data across different cell lines or assays?

Answer:
Inconsistencies may arise from:

  • Cell Permeability : Use LC-MS to quantify intracellular compound levels.
  • Off-Target Effects : Perform kinase profiling or proteomic screens.
    Methodological Recommendations :
  • Normalize activity data to positive controls (e.g., reference inhibitors).
  • Validate findings in orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts) .

Basic: What safety protocols are recommended for handling and disposing of this compound in laboratory settings?

Answer:

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from chloroacetyl groups .
  • Waste Disposal : Collect all waste in designated containers for halogenated organics and engage certified waste management services to prevent environmental release .

Advanced: What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis of related carbamate derivatives?

Answer:

  • Chiral Catalysts : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during acylation steps.
  • Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
  • Kinetic Resolution : Monitor reaction kinetics to favor the desired enantiomer .

Basic: How does the steric hindrance of the isopropyl-carbamate group influence reactivity in downstream derivatization reactions?

Answer:
The isopropyl group introduces steric bulk, which:

  • Reduces nucleophilic attack at the carbamate carbonyl.
  • Stabilizes intermediates via hydrophobic interactions in catalytic systems.
    Experimental Validation :
  • Compare reaction rates with tert-butyl or methyl carbamate analogs .

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